molecular formula C7H5Cl2NO2 B13142812 6-Chloro-5-methoxynicotinoylchloride

6-Chloro-5-methoxynicotinoylchloride

Cat. No.: B13142812
M. Wt: 206.02 g/mol
InChI Key: HLTMMMHRQFDVKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-5-methoxynicotinoylchloride is a chemical compound with the molecular formula C7H5Cl2NO2 It is a derivative of nicotinic acid, featuring a chlorine atom at the 6th position and a methoxy group at the 5th position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-5-methoxynicotinoylchloride typically involves the chlorination of 5-methoxynicotinic acid. The process begins with the esterification of 5-methoxynicotinic acid using an alcohol solvent under acidic conditions to form the corresponding ester. This ester is then subjected to chlorination using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce the chlorine atom at the 6th position, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reagent addition is common in industrial settings to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-5-methoxynicotinoylchloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Thionyl Chloride (SOCl2): Used for chlorination reactions.

    Phosphorus Pentachloride (PCl5): Another reagent for chlorination.

    Diethylene Glycol and Pentaethylene Glycol: Used for esterification reactions.

Major Products Formed

    6-Chloro-5-methoxynicotinoyl Derivatives: Formed through substitution and reduction reactions.

    Esters: Formed through esterification reactions with glycols.

Scientific Research Applications

6-Chloro-5-methoxynicotinoylchloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-5-methoxynicotinoylchloride is not well-documented. its structural features suggest that it may interact with biological targets similar to other nicotinic acid derivatives. The presence of the chlorine atom and methoxy group may influence its binding affinity and specificity towards certain molecular targets, potentially affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-5-methoxynicotinoylchloride is unique due to the presence of both the chlorine atom and the methoxy group on the pyridine ring. This combination of substituents may confer distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C7H5Cl2NO2

Molecular Weight

206.02 g/mol

IUPAC Name

6-chloro-5-methoxypyridine-3-carbonyl chloride

InChI

InChI=1S/C7H5Cl2NO2/c1-12-5-2-4(7(9)11)3-10-6(5)8/h2-3H,1H3

InChI Key

HLTMMMHRQFDVKM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(N=CC(=C1)C(=O)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.